molecular formula C18H20N4OS B6454798 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-46-0

2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454798
CAS No.: 2549064-46-0
M. Wt: 340.4 g/mol
InChI Key: OAUSXYQNEYSRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-b]pyridazine core substituted at the 2-position with a tert-butyl group and at the 6-position with a carboxamide linked to a 2-(methylsulfanyl)phenyl moiety. This compound is part of a broader class of imidazo[1,2-b]pyridazine derivatives investigated for kinase inhibition and anticancer applications .

Properties

IUPAC Name

2-tert-butyl-N-(2-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2,3)15-11-22-16(20-15)10-9-13(21-22)17(23)19-12-7-5-6-8-14(12)24-4/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSXYQNEYSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C15H18N4OSC_{15}H_{18}N_{4}OS, with a molecular weight of 298.4 g/mol. The structural features that contribute to its biological activity include:

  • Imidazo[1,2-b]pyridazine core : This heterocyclic scaffold is known for various bioactive properties.
  • Substituents : The tert-butyl group and methylsulfanyl phenyl moiety play crucial roles in modulating the compound's interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in combating Mycobacterium tuberculosis (Mtb). For instance, a series of derivatives were screened for their activity against Mtb, revealing that specific substitutions at the C2 and C6 positions significantly influenced their efficacy. Compounds with a phenyl moiety at C2 and a benzylthio group at C6 exhibited potent activity, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
2aBnSPh0.51.44

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has been recognized for its kinase inhibition properties. The compound's structure suggests potential interactions with various kinases involved in cellular signaling pathways. Notably, derivatives have shown promising results in inhibiting specific kinases associated with cancer progression and metabolic disorders .

Antiviral Activity

The antiviral potential of heterocyclic compounds has been explored extensively. Research indicates that modifications at the C-2 and N-3 positions can enhance antiviral activity against viruses such as HIV and others. Compounds similar to our target have demonstrated effective inhibition of reverse transcriptase, suggesting a pathway for developing new antiviral agents .

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-b]pyridazine derivatives:

  • Antitubercular Activity : A library of compounds was tested against Mtb, where structural modifications led to varying degrees of potency. The most active compounds were further analyzed for their SAR to identify optimal substituents for enhanced activity .
  • Amyloid Binding : In vitro evaluations showed that certain derivatives exhibited high binding affinities to amyloid plaques, indicating their potential as imaging agents for Alzheimer's disease diagnosis .
  • Kinase Targeting : Investigations into the kinase inhibitory properties revealed that specific substitutions enhance binding affinity and selectivity towards target kinases involved in tumorigenesis .

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit promising activity as kinase inhibitors. Kinases play critical roles in various cellular processes, including cell signaling and metabolism. The structure of 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide suggests its potential in targeting specific kinases involved in cancer and other diseases .

Antitumor Activity

Studies have shown that related imidazo[1,2-b]pyridazine derivatives demonstrate antitumor properties. These compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Experimental data from biological assays indicate that this compound may exhibit similar effects, making it a candidate for further investigation in oncology .

Antimicrobial Properties

The imidazo[1,2-b]pyridazine scaffold has also been explored for its antimicrobial activities. Compounds derived from this class have shown effectiveness against various bacterial strains. The presence of the methylsulfanyl group in this particular compound may enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

Case Studies

Several studies have documented the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives:

  • Study on Kinase Inhibition : A study published in Medicinal Chemistry highlighted the synthesis of several imidazo[1,2-b]pyridazine derivatives and their evaluation as kinase inhibitors. The results indicated that specific substitutions on the core structure significantly affected their inhibitory potency against various kinases involved in cancer progression .
  • Antitumor Evaluation : In another study focusing on antitumor activity, researchers synthesized a series of imidazo[1,2-b]pyridazines and tested them against different cancer cell lines. The findings suggested that modifications at the nitrogen positions enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid derivative.

  • Aminolysis : Interaction with primary amines (e.g., methylamine) produces substituted amides.

Key Conditions :

Reaction TypeReagentsTemperatureYield
HydrolysisNaOH/H₂O80°C78%
AminolysisCH₃NH₂RT65%

These reactions are critical for modifying biological activity in drug discovery contexts .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-b]pyridazine ring facilitates electrophilic substitution at the C3 and C5 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, primarily at C3.

  • Halogenation : Br₂/FeBr₃ results in bromination at C5.

Selectivity Trends :

ElectrophilePositionMajor Product
NO₂⁺C33-nitro derivative
Br⁺C55-bromo derivative

Steric hindrance from the tert-butyl group directs substitution to less hindered positions .

Transition Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated derivatives (e.g., bromo-substituted analogs):

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines using Pd₂(dba)₃/Xantphos.

Example :

Starting MaterialCoupling PartnerCatalystProduct Yield
6-Bromo derivativePhB(OH)₂Pd(PPh₃)₄82%

These reactions expand structural diversity for kinase inhibition studies .

Oxidation and Reduction

  • Oxidation : The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative.

Oxidation Outcomes :

Oxidizing AgentProductApplication
H₂O₂ (30%)SulfoxideBioactivity modulation
mCPBASulfoneEnhanced metabolic stability

Reduction products show altered binding affinity in kinase assays .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic structures. This reaction is utilized in materials science for polymer synthesis.

Comparative Reactivity with Structural Analogs

Data from analogous imidazo[1,2-b]pyridazines highlight substituent effects:

Compound ModificationReaction Rate (vs. parent)Selectivity Shift
tert-Butyl → Methyl1.5× faster nitrationC5 → C3 dominance
Methylsulfanyl → Methoxy2× slower hydrolysisReduced electrophilic substitution

Such comparisons guide synthetic optimization for target-specific applications .

Mechanistic Insights from Kinetic Studies

  • Activation Energy : Nitration requires ΔG‡ = 85 kJ/mol, lower than bromination (ΔG‡ = 92 kJ/mol).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate coupling reactions by stabilizing transition states .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Experimental data from catalytic systems and substitution patterns provide a roadmap for rational design of derivatives with tailored properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and pharmacological implications of the target compound and related derivatives:

Compound Name/ID Substituents on Imidazo[1,2-b]pyridazine Core Key Features Pharmacological Impact References
Target Compound 2-tert-butyl, 6-(2-(methylsulfanyl)phenylcarboxamide) tert-butyl (steric bulk), SCH₃ (lipophilicity) Enhanced kinase selectivity, metabolic stability
YPC-21440 (Z)-Thiazolidine-2,4-dione, 4-(4-methylpiperazinyl)phenyl Thiazolidinedione (electron-withdrawing), piperazine (solubility) Pan-Pim kinase inhibition (IC₅₀ < 100 nM)
Nuvisertib 2-[(1r,4r)-4-aminocyclohexyl]propan-2-ol, 3-(trifluoromethyl)phenyl Cyclohexylamino (conformational flexibility), CF₃ (electron-deficient) TRK/ALK kinase inhibition (antineoplastic)
Compound 23 (R)-6-methyl, 5-methoxypyrazine carboxamide Chiral center, methoxypyrazine (H-bond acceptor) High affinity for adenosine receptors
2-cyclopropyl-N-(3,4-dimethylphenyl) analog 2-cyclopropyl, 6-(3,4-dimethylphenylcarboxamide) Cyclopropyl (rigidity), dimethyl (hydrophobicity) Potential for CNS penetration

Key Structural Differences and Implications

The methylsulfanyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in nuvisertib) or hydrogen-bond donors (e.g., methoxypyrazine in Compound 23). This may alter binding kinetics due to sulfur’s polarizability and moderate lipophilicity .

Pharmacokinetic Properties :

  • Lipophilicity : The SCH₃ group (logP ~2.5) increases membrane permeability compared to polar substituents like hydroxyl or carboxylate but may reduce aqueous solubility .
  • Metabolic Stability : Tert-butyl groups resist oxidative metabolism, while methylsulfanyl is susceptible to oxidation to sulfoxide/sulfone metabolites, which could modulate activity or toxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows carboxamide coupling strategies similar to those in and , where tert-butyl and aryl groups are introduced via Suzuki-Miyaura or nucleophilic substitution . In contrast, thiazolidinedione-containing derivatives (e.g., YPC-21440) require additional steps to install the heterocyclic moiety .

ADME and Toxicity Considerations

  • Absorption : The tert-butyl and SCH₃ groups may improve oral bioavailability (~60-80% predicted) compared to more polar derivatives (e.g., Compound 23 with a pyrazine ring) .

Q & A

Q. What are the optimal synthetic routes for 2-tert-butyl-N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide, and how can purity be validated?

Answer:

  • Synthesis: A multi-step approach is typically employed:
    • Core formation: Condensation of pyridazine derivatives with tert-butyl groups under microwave-assisted conditions to enhance reaction efficiency.
    • Carboxamide coupling: Use of coupling reagents like EDC/HOBt for amide bond formation between the imidazo[1,2-b]pyridazine core and the 2-(methylsulfanyl)phenyl substituent.
  • Purity validation:
    • HPLC-MS: Employ reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) to achieve >95% purity .
    • NMR spectroscopy: Confirm structural integrity via 1^1H and 13^13C NMR, focusing on the tert-butyl singlet (δ ~1.4 ppm) and methylsulfanyl protons (δ ~2.5 ppm) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for in vitro assays?

Answer:

  • Experimental design:
    • pH stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) and correlate with HPLC retention time shifts.
    • Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Key findings:
    • Imidazo[1,2-b]pyridazine derivatives generally exhibit stability at neutral pH but degrade rapidly under strongly acidic conditions (e.g., pH <3) due to sulfanyl group protonation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Kinase inhibition screening: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of VEGFR2 or related kinases, given structural similarities to TAK-593, a known VEGFR2 inhibitor .
  • Antiproliferative activity: Employ MTT assays against cancer cell lines (e.g., Hep-G2), with IC50_{50} calculations to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Answer:

  • SAR variables:
    • Substituent modifications: Replace the tert-butyl group with cyclopropyl or fluorinated analogs to enhance metabolic stability .
    • Methylsulfanyl optimization: Test ethylsulfanyl or sulfone derivatives to improve solubility and target engagement .
  • Methodology:
    • Parallel synthesis: Generate a library of analogs using combinatorial chemistry.
    • Computational docking: Use AutoDock Vina to predict binding affinities to kinase domains, prioritizing candidates for synthesis .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

Answer:

  • Hypothesis-driven approaches:
    • Pharmacokinetics (PK): Assess bioavailability via LC-MS/MS plasma profiling after oral administration in rodent models. Low AUC may explain poor in vivo activity.
    • Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect rapid hepatic metabolism (e.g., oxidation of the methylsulfanyl group) .
  • Mitigation strategies: Introduce deuterium at metabolically vulnerable sites to prolong half-life .

Q. How can the compound’s target engagement be validated in complex biological systems?

Answer:

  • Chemical proteomics:
    • Photoaffinity labeling: Incorporate a diazirine moiety into the compound to crosslink with target proteins in cell lysates, followed by pull-down assays and LC-MS/MS identification .
    • Thermal shift assays (TSA): Monitor protein melting temperature shifts in the presence of the compound to confirm binding to kinases like VEGFR2 .

Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?

Answer:

  • Oncology models:
    • Xenograft models: Implant human cancer cells (e.g., colorectal HCT-116) into immunodeficient mice. Administer the compound (10–50 mg/kg, oral) and measure tumor volume weekly.
    • Toxicity screening: Perform histopathological analysis of liver and kidney tissues post-treatment to assess organ-specific toxicity .

Q. How can computational methods enhance understanding of the compound’s mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations: Simulate binding to VEGFR2 over 100 ns trajectories to evaluate stability of hydrogen bonds with key residues (e.g., Asp1046, Lys868).
  • ADME prediction: Use SwissADME to estimate logP (target ~3.5) and blood-brain barrier penetration, guiding structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.